(5-cyclopropylisoxazol-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Description
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Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(18-11-19(25-21-18)15-5-6-15)23-10-8-17(13-23)22-9-7-14-3-1-2-4-16(14)12-22/h1-4,11,15,17H,5-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSFNHVWZTJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-cyclopropylisoxazol-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a cyclopropyl group attached to an isoxazole ring and a pyrrolidine moiety linked to a dihydroisoquinoline. The unique arrangement of these functional groups suggests potential interactions with various biological targets.
Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In a study focused on neuropathic pain models, it was found to effectively reduce pain responses comparable to established analgesics. The compound's mechanism appears to involve modulation of pain pathways, potentially through interaction with opioid receptors or inhibition of inflammatory mediators .
Antitumor Activity
Preliminary studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that it inhibited cell proliferation in human cancer cell lines such as RKO and HeLa, with IC50 values ranging from 49.79 µM to 113.70 µM . The most potent derivative exhibited an IC50 of 60.70 µM against the RKO cell line, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It demonstrated antioxidant activity and reduced neuronal apoptosis in cultured neurons exposed to oxidative stress . This suggests that it might be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
Study 1: Analgesic Efficacy
In a controlled trial involving neuropathic pain models, subjects treated with the compound reported a significant reduction in pain scores compared to the placebo group. The study highlighted its potential as a safer alternative to traditional opioids, with fewer side effects noted during the trial .
Study 2: Anticancer Activity
A series of experiments were conducted using various human cancer cell lines. The compound was found to induce apoptosis and inhibit cell cycle progression in RKO and HeLa cells. Morphological assessments confirmed significant changes consistent with apoptotic processes after treatment with the compound .
The biological activities observed can be attributed to several mechanisms:
- Receptor Modulation : Interaction with specific receptors involved in pain and tumor growth.
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.
- Cell Cycle Inhibition : Inducing cell cycle arrest in cancer cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
